molecular formula C9H12ClF2NO B13820984 1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride

1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride

Cat. No.: B13820984
M. Wt: 223.65 g/mol
InChI Key: BWXKCZGSVZCVQK-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C9H11F2NO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability .

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride involves several steps:

    Synthetic Routes: The primary synthetic route involves the reaction of 4-(difluoromethoxy)benzaldehyde with nitromethane to form 4-(difluoromethoxy)phenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-[4-(Difluoromethoxy)phenyl]ethanamine.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield the corresponding alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration).

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is employed in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, especially those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in metabolic pathways.

    Pathways Involved: It modulates the activity of these receptors and enzymes, leading to altered neurotransmission and metabolic processes.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]ethanamine;hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-[4-(4-Fluorophenoxy)phenyl]ethanamine, 1-[4-(p-Tolyloxy)phenyl]ethanamine, and 1-[4-(4-Bromophenoxy)phenyl]ethanamine share structural similarities.

    Uniqueness: The presence of the difluoromethoxy group imparts unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-6(12)7-2-4-8(5-3-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXKCZGSVZCVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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